molecular formula C19H21N5O B12163581 2-(5-methyl-1H-tetrazol-1-yl)-N-(4-phenylbutan-2-yl)benzamide

2-(5-methyl-1H-tetrazol-1-yl)-N-(4-phenylbutan-2-yl)benzamide

Cat. No.: B12163581
M. Wt: 335.4 g/mol
InChI Key: PSUBFGDBAFNZRA-UHFFFAOYSA-N
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Description

2-(5-methyl-1H-tetrazol-1-yl)-N-(4-phenylbutan-2-yl)benzamide is a synthetic organic compound that belongs to the class of tetrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-1H-tetrazol-1-yl)-N-(4-phenylbutan-2-yl)benzamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Coupling with Benzamide: The tetrazole derivative is then coupled with a benzamide derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Introduction of the Phenylbutan Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the tetrazole ring.

    Reduction: Reduction reactions could target the benzamide moiety, potentially converting it to an amine.

    Substitution: The phenylbutan group may participate in substitution reactions, especially under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions may involve strong acids or bases, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(5-methyl-1H-tetrazol-1-yl)-N-(4-phenylbutan-2-yl)benzamide would depend on its specific biological target. Generally, tetrazole derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-tetrazol-1-yl)-N-(4-phenylbutan-2-yl)benzamide: Lacks the methyl group on the tetrazole ring.

    2-(5-methyl-1H-tetrazol-1-yl)-N-(4-phenylbutan-2-yl)acetamide: Has an acetamide group instead of a benzamide group.

Uniqueness

The presence of the methyl group on the tetrazole ring and the specific substitution pattern on the benzamide moiety may confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C19H21N5O

Molecular Weight

335.4 g/mol

IUPAC Name

2-(5-methyltetrazol-1-yl)-N-(4-phenylbutan-2-yl)benzamide

InChI

InChI=1S/C19H21N5O/c1-14(12-13-16-8-4-3-5-9-16)20-19(25)17-10-6-7-11-18(17)24-15(2)21-22-23-24/h3-11,14H,12-13H2,1-2H3,(H,20,25)

InChI Key

PSUBFGDBAFNZRA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=CC=C2C(=O)NC(C)CCC3=CC=CC=C3

Origin of Product

United States

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